molecular formula C16H18ClN3O2 B4525793 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide

Cat. No.: B4525793
M. Wt: 319.78 g/mol
InChI Key: SVIIBFKUWPZNCR-UHFFFAOYSA-N
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Description

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide is a pyridazinone derivative characterized by a 4-chlorophenyl group at the 3-position of the pyridazinone core and an isobutyl-substituted acetamide moiety at the N~1~ position. Pyridazinone derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The 4-chlorophenyl group enhances electronic interactions with biological targets, while the isobutyl chain may influence lipophilicity and pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11(2)9-18-15(21)10-20-16(22)8-7-14(19-20)12-3-5-13(17)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIIBFKUWPZNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Isobutylacetamide Moiety: The final step involves the acylation of the pyridazine ring with isobutylacetamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution and various electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

  • Core: Pyridazinone (6-oxo-1,6-dihydropyridazine)
  • Substituents :
    • 4-Chlorophenyl at position 3
    • N~1~-isobutylacetamide at position 2
  • Molecular Formula : C~20~H~21~ClN~4~O~2~ (estimated based on analogs) .

This compound’s unique substitution pattern distinguishes it from other pyridazinones, making it a candidate for targeted therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of pyridazinone derivatives are heavily influenced by substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Key Features Biological Activity Highlights
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide (Target) N~1~-isobutylacetamide, 4-chlorophenyl Enhanced lipophilicity; potential for improved CNS penetration Antimicrobial, anticancer (inferred)
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide N-(4-ethylphenyl)acetamide, 4-chlorophenyl Ethylphenyl enhances aromatic interactions; MW: 367.83 g/mol Studied for anti-inflammatory activity
N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide Morpholinyl, 4-fluorobenzyl Fluorine improves metabolic stability; morpholinyl aids solubility Kinase inhibition, immunomodulation
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide 3,4-dimethoxyphenethyl, 4-chlorophenyl Methoxy groups increase polarity and H-bonding capacity Chemokine receptor modulation
N~1~-(4-methoxyphenethyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide Naphthyl, 4-methoxyphenethyl Bulky naphthyl group enhances receptor binding affinity Anti-inflammatory, anticancer

Key Observations :

  • Chlorophenyl vs.
  • Isobutyl vs. Ethyl/Aromatic Groups : The branched isobutyl chain likely improves metabolic stability over linear alkyl or aromatic substituents .
  • Methoxy vs. Morpholinyl : Methoxy groups enhance solubility, while morpholinyl may improve target selectivity via hydrogen bonding .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility :

  • The isobutyl group increases logP compared to ethyl or methoxy-substituted analogs, favoring blood-brain barrier penetration but reducing aqueous solubility .
  • Chlorophenyl derivatives generally exhibit moderate solubility in polar solvents (e.g., ethanol, DMSO) .

Stability :

  • Pyridazinones with electron-withdrawing groups (e.g., Cl) show higher chemical stability under acidic conditions compared to fluorine or methoxy analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing 2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with precursor compounds such as chlorophenyl-substituted pyridazines. Key steps include cyclization and amidation. Ethanol or acetic acid are commonly used solvents, with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts to enhance reaction efficiency. Temperature control (e.g., reflux at 80–100°C) and stoichiometric precision are critical for achieving high yields (>70%) and purity (>95%) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton and carbon environments, confirming substituent positions (e.g., chlorophenyl and isobutyl groups).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peaks).
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Purity is further assessed via HPLC with UV detection .

Q. What preliminary biological screening methods are recommended for assessing its bioactivity?

  • Methodological Answer : Initial screening includes:

  • In vitro enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates.
  • Cell viability assays (e.g., MTT assay): Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).
  • Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify interactions with target proteins. Dose-response curves (IC₅₀/EC₅₀) guide further optimization .

Advanced Research Questions

Q. How can synthesis yield and purity be systematically optimized for this compound?

  • Methodological Answer : Apply Design of Experiments (DOE) to test variables:

  • Solvent polarity : Compare DMF (polar aprotic) vs. THF (less polar) for intermediate stability.
  • Catalyst loading : Titrate HCl (0.5–2.0 eq.) to minimize side reactions.
  • Reaction time : Use TLC or in-situ FTIR to monitor progress. Post-synthesis, recrystallization (e.g., using ethyl acetate/hexane) improves purity. Yield optimization often requires iterative adjustments .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis of published datasets with attention to:

  • Assay conditions : Compare buffer pH, temperature, and cofactor availability.
  • Compound purity : Replicate studies using independently synthesized batches.
  • Statistical rigor : Apply ANOVA or Bayesian modeling to assess variability. Cross-validate findings via orthogonal assays (e.g., Western blot alongside SPR) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Systematic substitution : Replace the isobutyl group with alkyl/aryl variants to probe steric/electronic effects.
  • Pharmacophore mapping : Use X-ray crystallography or computational docking (e.g., AutoDock Vina) to identify critical binding motifs.
  • Bioisosteric replacement : Substitute the chlorophenyl moiety with trifluoromethyl or nitro groups to enhance metabolic stability .

Q. What in silico methods predict its target interactions and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Use Schrödinger Suite or GROMACS to simulate binding to proteins (e.g., COX-2, EGFR).
  • ADMET prediction : Tools like SwissADME estimate logP, solubility, and CYP450 inhibition.
  • Molecular dynamics (MD) : Simulate 100-ns trajectories to assess binding stability and conformational changes .

Q. How to evaluate metabolic stability and toxicity in preclinical models?

  • Methodological Answer :

  • Liver microsomal assays : Incubate with human/rat microsomes and NADPH, followed by LC-MS/MS to quantify parent compound degradation.
  • Ames test : Screen for mutagenicity in Salmonella typhimurium strains.
  • hERG inhibition assay : Use patch-clamp electrophysiology to assess cardiac toxicity risks. Dose-limiting toxicities are further tested in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isobutylacetamide

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